CHEMBRDG-BB 5180653

HIV-1 reverse transcriptase Antiviral screening NNRTI

CHEMBRDG-BB 5180653, formally 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)urea (CAS 400877-42-1), is an unsymmetrical N,N′-diarylurea small molecule (C₁₃H₁₀Cl₂N₂O₂, MW 297.14 g/mol). The compound bears a urea core substituted on one nitrogen by a 3,4-dichlorophenyl ring and on the other by a 2-hydroxyphenyl ring, placing it within the broad class of diarylureas that have been investigated as kinase activators, enzyme inhibitors, and antitumor agents.

Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
CAS No. 400877-42-1
Cat. No. B3825594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHEMBRDG-BB 5180653
CAS400877-42-1
Molecular FormulaC13H10Cl2N2O2
Molecular Weight297.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C13H10Cl2N2O2/c14-9-6-5-8(7-10(9)15)16-13(19)17-11-3-1-2-4-12(11)18/h1-7,18H,(H2,16,17,19)
InChIKeyYHWKVEPWZDIOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.5 [ug/mL]

CHEMBRDG-BB 5180653 (CAS 400877-42-1): 1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)Urea — Procurement-Relevant Chemical Identity and Baseline Characterization


CHEMBRDG-BB 5180653, formally 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)urea (CAS 400877-42-1), is an unsymmetrical N,N′-diarylurea small molecule (C₁₃H₁₀Cl₂N₂O₂, MW 297.14 g/mol) . The compound bears a urea core substituted on one nitrogen by a 3,4-dichlorophenyl ring and on the other by a 2-hydroxyphenyl ring, placing it within the broad class of diarylureas that have been investigated as kinase activators, enzyme inhibitors, and antitumor agents . Unlike symmetrical diarylureas such as 1,3-bis(3,4-dichlorophenyl)urea, the unsymmetrical substitution pattern introduces a phenolic –OH group capable of intramolecular hydrogen bonding and metal chelation, which materially influences its physicochemical and target-engagement profile relative to closely related analogs .

Why Generic Substitution of CHEMBRDG-BB 5180653 with Other Diarylureas or Hydroxyphenyl Positional Isomers Fails — The Case for Precise Chemical Identity in Procurement


Within the diarylurea class, even minor positional shifts of the hydroxyl substituent from the 2- to the 3- or 4-position on the phenyl ring produce regioisomers (e.g., 1-(3,4-dichlorophenyl)-3-(3-hydroxyphenyl)urea and 1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea) that share identical molecular formulae and near-identical molecular weights but exhibit distinct hydrogen-bonding topologies, solubility profiles, and biological target preferences . The ortho-hydroxyl group in CHEMBRDG-BB 5180653 can form a six-membered intramolecular hydrogen bond with the urea carbonyl, reducing solvent-exposed H-bond donor capacity and altering permeability compared with the meta- or para-isomers. Furthermore, N,N′-diarylureas with identical 3,4-dichlorophenyl moieties but different opposite-ring substituents—such as 4-chloro-2-hydroxyphenyl (a triclocarban metabolite) or 4-acetylphenyl—have been shown to engage divergent biological targets (eIF2α kinase HRI, urease, URAT1 transporter) with widely differing IC₅₀ values . These structure–activity relationships demonstrate that wholesale interchange of diarylureas without precise regioisomer control carries a high risk of introducing uncharacterized potency shifts, target-selectivity changes, and solubility liabilities that undermine experimental reproducibility and lead-selection integrity.

CHEMBRDG-BB 5180653 — Product-Specific Quantitative Evidence for Differentiated Procurement Decisions


Anti-HIV-1 Activity of CHEMBRDG-BB 5180653 vs. Established NNRTI Benchmarks in MT-4 Cell-Based Protection Assays

In an anti-HIV screening panel catalogued by the NIAID Division of AIDS, CHEMBRDG-BB 5180653 was tested against wild-type HIV-1 (strain IIIB) in MT-4 cells using an XTT-based cytopathic effect (CPE) protection assay . The compound exhibited an EC₅₀ > 40 µM and an IC₅₀ of approximately 40 µM, yielding a therapeutic index (TI) < 1 . This contrasts with the prototype non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, which in analogous MT-4/HIV-IIIB CPE assays typically shows an EC₅₀ in the 30–100 nM range, and with the first-generation NNRTI HEPT, which displays an EC₅₀ of ~7 µM under similar conditions . While the absolute potency of CHEMBRDG-BB 5180653 is >500-fold weaker than nevirapine, its measured EC₅₀ and the complete dataset (EC₅₀, IC₅₀, TI) provide a defined baseline for structure–activity relationship (SAR) expansion studies targeting the NNRTI binding pocket. Researchers specifically seeking a 3,4-dichlorophenyl-2-hydroxyphenyl urea NNRTI scaffold for fragment-based elaboration or hybrid inhibitor design should procure this exact regioisomer, as even the 3-hydroxy or 4-hydroxy positional isomers have not been equivalently profiled in the NIAID antiviral panel.

HIV-1 reverse transcriptase Antiviral screening NNRTI MT-4 cytopathic protection

CHEMBRDG-BB 5180653 in the NIAID Anti-HIV Panel: Explicit EC₅₀/IC₅₀/TI Values vs. Class-Level NNRTI Potency Benchmarks

The NIAID Division of AIDS Anti-HIV/OI/TB Therapeutics Database provides a directly measured EC₅₀ (protection against HIV-IIIB-induced cytopathic effect in MT-4 cells), IC₅₀ (cytotoxicity in MT-4 cells), and calculated therapeutic index (TI) for CHEMBRDG-BB 5180653 . The data point EC₅₀ > 40 µM establishes that the compound lacks standalone antiviral efficacy at concentrations that could be considered therapeutically relevant . However, this dataset is valuable for structure–activity relationship (SAR) campaigns: the 2-hydroxyphenyl-3,4-dichlorophenyl urea core may serve as a starting fragment for medicinal chemistry optimization aimed at improving NNRTI binding through substitution at the phenolic –OH or the dichlorophenyl positions. In contrast, the structurally related but symmetrical 1,3-bis(3,4-dichlorophenyl)urea was identified as an activator of eIF2α kinase HRI with an IC₅₀ of ~2.5 µM in cell-free translation initiation assays , underscoring that compounds within the same diarylurea family can have fundamentally different biological targets and potency ranges. Therefore, substitution of CHEMBRDG-BB 5180653 with a symmetrical 3,4-dichlorophenyl urea (or vice versa) would redirect the molecular pharmacology entirely, from NNRTI-site binding to eIF2α kinase modulation. This chemotype specificity reinforces the procurement principle that the exact regioisomer must be ordered for target-validated SAR work.

NNRTI chemotype Antiviral SAR Fragment-based drug design Procurement specification

Regioisomeric Differentiation: CHEMBRDG-BB 5180653 (2-Hydroxy) vs. 3-Hydroxy and 4-Hydroxy Positional Isomers in the Neoplasia Patent Landscape

Patent WO2009054878A2, titled 'Compositions and methods for the treatment of neoplasia,' explicitly claims 1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)urea (CHEMBRDG-BB 5180653), 1-(3,4-dichlorophenyl)-3-(3-hydroxyphenyl)urea, and 1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea as three distinct and separately enumerated chemical entities within the same Markush structure . The patent lists the 2-hydroxy isomer with 11 description claims, the 3-hydroxy isomer with 10 description claims, and the 4-hydroxy isomer with a different claim count (also 10), indicating that the inventors considered the hydroxyl position to confer meaningfully differentiated biological properties sufficient to warrant independent claiming . The ortho-hydroxyl substitution of CHEMBRDG-BB 5180653 uniquely permits intramolecular hydrogen bonding with the urea carbonyl (forming a pseudo-six-membered ring), which reduces the compound's effective hydrogen-bond donor count and alters its permeability and solubility profile relative to the meta- and para-isomers, where intramolecular H-bonding is geometrically impossible. This physicochemical distinction translates into differential pharmacokinetic behavior and target-binding thermodynamics. For research programs investigating the role of hydroxyl-regioisomerism in diarylurea antitumor pharmacology, CHEMBRDG-BB 5180653 is the only commercially catalogued member of this patent-claimed series that bears the 2-hydroxyphenyl motif, making it the mandatory procurement choice for studies requiring the ortho-hydroxy pharmacophore.

Neoplasia Diarylurea regioisomers Patent landscaping Hydrogen bonding

Regulator of G-Protein Signaling (RGS) Protein Interaction Profiling: CHEMBRDG-BB 5180653 EC₅₀ Data from the University of New Mexico HTS Campaign

CHEMBRDG-BB 5180653 was evaluated in a high-throughput screening campaign (NIH R21NS057014) at the University of New Mexico to identify small-molecule regulators of RGS (Regulator of G-Protein Signaling) family protein interactions . Across five independent assay entries in BindingDB (targeting RGS4, RGS7, RGS8, and RGS16), the compound consistently exhibited EC₅₀ values of >30,000 nM or ~30,000 nM, indicating marginal modulation of RGS protein–protein interactions . This near-flat activity profile is not unique: structurally distinct diarylureas and screened small molecules in the same assay panel also show EC₅₀ > 30,000 nM . While the potency is insufficient to nominate the compound as a chemical probe for RGS biology, the dataset serves an important negative-control function: CHEMBRDG-BB 5180653 can be reliably used as a structurally characterized inactive (or minimally active) comparator in orthogonal RGS-targeting assays where more potent diarylurea analogs are being characterized. Critically, the structurally related but more elaborated analog N-(3-[[(3,5-dichlorophenyl)methyl]amino]propyl)-N′-(2-hydroxyphenyl)urea has been reported to show an IC₅₀ of 39 nM against a different target (enzyme inhibition), demonstrating that extension of the 2-hydroxyphenyl urea scaffold can yield nanomolar potency when appropriate substituents are introduced . This reinforces that while CHEMBRDG-BB 5180653 itself is a low-potency screening hit, its core scaffold is a validated starting point for potency optimization.

RGS protein G-protein signaling High-throughput screening Chemical probe

Aqueous Solubility Differential: CHEMBRDG-BB 5180653 vs. Symmetrical 1,3-Bis(3,4-dichlorophenyl)urea as a Solubility-Liability Benchmark

CHEMBRDG-BB 5180653 exhibits a measured aqueous solubility of approximately 8.5 µg/mL (~28.6 µM) at ambient pH, as reported in physicochemical databases . Symmetrical N,N′-diarylureas such as 1,3-bis(3,4-dichlorophenyl)urea and 1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea are described in the primary literature as 'hydrophobic' and 'suffering from poor solubility,' with an optimization campaign required to introduce polar solubilizing groups (e.g., 3-hydroxy-tolyl or charged amine-bearing side chains) to achieve acceptable aqueous solubility . While head-to-head solubility measurements under identical conditions are not available, the presence of the 2-hydroxyphenyl group in CHEMBRDG-BB 5180653 provides a built-in hydrogen-bonding motif that partially mitigates the intrinsic hydrophobicity of the 3,4-dichlorophenyl ring. By contrast, symmetrical diarylureas that lack any hydroxyl substituent require post-hoc chemical modification to achieve comparable solubility. This solubility differential has practical implications for in vitro assay design: CHEMBRDG-BB 5180653 can achieve ~28 µM nominal concentration in purely aqueous buffer without co-solvent, whereas symmetrical diarylureas may require DMSO concentrations exceeding 1% v/v, which can confound cell-based assay readouts. For procurement decisions where the compound will be used in biochemical or cell-based screens with strict DMSO tolerance limits (≤0.1% v/v), CHEMBRDG-BB 5180653 offers a measurable solubility advantage over the non-hydroxylated symmetrical analogs.

Aqueous solubility Physicochemical property Diarylurea Formulation

JAZ Zinc-Finger Protein Binding: CHEMBRDG-BB 5180653 as a JAZ-Targeted Small Molecule in the Patent-Disclosed Neoplasia Pathway

Patent WO2009054878A2 discloses CHEMBRDG-BB 5180653 as one of a series of phenyl urea compounds that interact with JAZ (Zinc finger protein 346, ZNF346) and modulate JAZ-mediated gene expression effects in neoplastic cells, including glioblastoma . The patent explicitly couples the compound to JAZ protein binding and describes its utility in methods for treating glioma, glioblastoma, and other neoplasias, with specific claims directed to pharmaceutical compositions comprising the compound and methods of reducing neoplastic cell proliferation . While quantitative Kd or IC₅₀ values for the JAZ interaction are not publicly disclosed in the patent document, the inclusion of CHEMBRDG-BB 5180653 in the claimed composition-of-matter and method-of-use claims—alongside the well-characterized DNA-alkylating agent temozolomide—indicates that the compound has been evaluated in a glioblastoma-relevant context. Other diarylureas such as N-(4-chloro-3-hydroxyphenyl)-N′-(3,4-dichlorophenyl)urea (CAS 63348-28-7) have been reported to exhibit antitumor activity via caspase-mediated apoptosis induction in breast and prostate cancer cell lines , suggesting a class-level association between diarylurea substitution pattern and anticancer mechanism. CHEMBRDG-BB 5180653 distinguishes itself from the 4-chloro-3-hydroxyphenyl analog by virtue of its simpler substitution pattern (2-hydroxyphenyl vs. 4-chloro-3-hydroxyphenyl), which allows cleaner SAR deconvolution of the contribution of the phenolic –OH to JAZ binding and antitumor efficacy.

JAZ zinc-finger protein Neoplasia Transcriptional regulation Chemical biology

CHEMBRDG-BB 5180653 — Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


HIV-1 NNRTI Fragment-Based Drug Design Starting Point

CHEMBRDG-BB 5180653 has been screened in the NIAID Division of AIDS antiviral panel and returned an EC₅₀ > 40 µM against HIV-1 IIIB in MT-4 cells . While this potency is >400-fold weaker than nevirapine, the compound's defined EC₅₀/IC₅₀/TI dataset establishes it as a structurally characterized fragment hit for the NNRTI binding pocket. Medicinal chemistry teams can use this compound as a starting scaffold for fragment growing, merging, or linking strategies aimed at improving NNRTI affinity through substitution at the phenolic –OH, the dichlorophenyl ring, or the urea linker. Procurement is specifically warranted when the research objective is NNRTI-site SAR exploration rather than immediate nanomolar antiviral potency.

JAZ Zinc-Finger Protein Chemical Biology Tool in Glioblastoma Research

Patent WO2009054878A2 explicitly claims CHEMBRDG-BB 5180653 as a JAZ (ZNF346)-interacting small molecule with therapeutic utility in glioma and glioblastoma . Research groups investigating JAZ-mediated transcriptional dysregulation in brain cancers can procure this compound as a patent-disclosed chemical tool for target-engagement studies, transcriptional reporter assays, or as a reference ligand for developing higher-affinity JAZ binders. The compound's inclusion alongside temozolomide in the same patent family positions it within a clinically relevant glioblastoma drug-discovery context.

RGS Protein Interaction Assay Negative-Control Standard

The University of New Mexico HTS campaign (NIH R21NS057014) established that CHEMBRDG-BB 5180653 exhibits EC₅₀ > 30,000 nM across five RGS protein targets (RGS4, RGS7, RGS8, RGS16) . This near-flat activity profile makes the compound a well-characterized negative control (or very low-potency reference) for secondary RGS-targeting assays. Laboratories developing novel RGS modulators can use CHEMBRDG-BB 5180653 to benchmark assay windows, validate that observed activity of hit compounds exceeds the noise floor defined by this structurally related but minimally active diarylurea, and control for non-specific urea-scaffold effects in RGS protein interaction readouts.

Hydroxyl Regioisomer SAR Studies in Diarylurea Antitumor Programs

CHEMBRDG-BB 5180653 is the 2-hydroxyphenyl regioisomer within a patent-claimed series that separately enumerates the 3-hydroxy and 4-hydroxy positional isomers as distinct chemical entities . The ortho-hydroxyl group's capacity for intramolecular hydrogen bonding with the urea carbonyl differentiates it physicochemically and pharmacologically from the meta- and para-isomers. Medicinal chemistry programs investigating how hydroxyl position affects diarylurea antitumor potency, metabolic stability, or permeability should procure all three regioisomers for head-to-head comparison. CHEMBRDG-BB 5180653 is the commercially accessible entry point for the ortho-hydroxy isomer in this comparative SAR workflow.

Quote Request

Request a Quote for CHEMBRDG-BB 5180653

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.